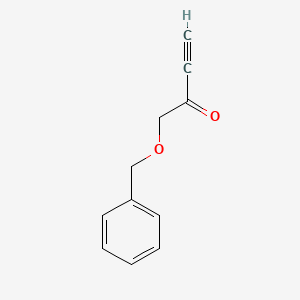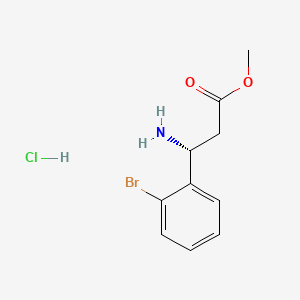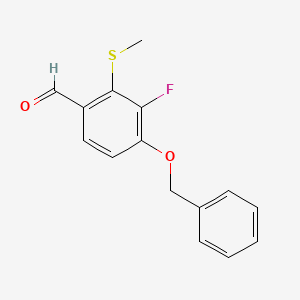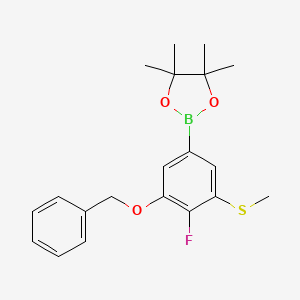![molecular formula C8H15NO2S B14030389 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.27 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both sulfur and nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent to facilitate the cyclization process . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Análisis De Reacciones Químicas
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide can be compared with other similar compounds, such as:
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound has a similar spirocyclic structure but includes a hydrochloride group, which may alter its chemical properties and applications.
1-Thia-4-azaspiro[4.5]decane:
The uniqueness of 2-Thia-3-azaspiro[4
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)7-8(6-9-12)4-2-1-3-5-8/h9H,1-7H2 |
Clave InChI |
KZDSBYWAHYMLHA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CNS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)


![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)



![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
